Product packaging for Dnp-dope(Cat. No.:CAS No. 129509-47-3)

Dnp-dope

Cat. No.: B145430
CAS No.: 129509-47-3
M. Wt: 910.1 g/mol
InChI Key: CUKMNLCNDIKKGF-NADBREJJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dnp-dope is a chemical compound provided for scientific research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for verifying the compound's suitability for their specific projects. Please consult the available technical data sheets and material safety data sheets for handling and safety information before use. The specific research applications, mechanism of action, and biochemical properties of this compound were not identified in publicly available sources and must be defined by the supplier based on the compound's confirmed chemical structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H80N3O12P B145430 Dnp-dope CAS No. 129509-47-3

Properties

CAS No.

129509-47-3

Molecular Formula

C47H80N3O12P

Molecular Weight

910.1 g/mol

IUPAC Name

[3-[2-(2,4-dinitroanilino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C47H80N3O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(51)59-40-43(62-47(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-48-44-36-35-42(49(53)54)39-45(44)50(55)56/h17-20,35-36,39,43,48H,3-16,21-34,37-38,40-41H2,1-2H3,(H,57,58)/b19-17+,20-18-

InChI Key

CUKMNLCNDIKKGF-NADBREJJSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

2,4-dinitrophenyl-dioleoylphosphatidylethanolamine
DNP-DOPE

Origin of Product

United States

Preparation Methods

Diazonium Salt Coupling with 2,4-Dinitrophenol

The most widely documented method involves the formation of diazonium salts from substituted aromatic amines, followed by coupling with DNP under alkaline conditions. This route leverages the electrophilic substitution mechanism intrinsic to azo dye chemistry.

Procedure :

  • Diazotization : Aromatic amines (e.g., aniline, 2-nitroaniline) are dissolved in concentrated hydrochloric acid and treated with a cold aqueous solution of sodium nitrite (NaNO₂) at 0–5°C. This generates the corresponding diazonium chloride, stabilized by the low temperature.

  • Coupling : The diazonium salt is added dropwise to a 10% sodium hydroxide (NaOH) solution containing DNP. The reaction proceeds at 5–10°C with vigorous stirring for 30–45 minutes, yielding a colored precipitate.

  • Workup : The crude product is filtered, washed with ice-cold water, and recrystallized from 75% ethanol to isolate the pure azo compound.

Critical Parameters :

  • Temperature control during diazotization (<5°C) prevents premature decomposition of the diazonium salt.

  • Alkaline conditions (pH >10) ensure deprotonation of DNP’s phenolic -OH group, enhancing its nucleophilicity for electrophilic attack.

Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenzene

An alternative route starts with 2,4-dinitrochlorobenzene (DNCB), which undergoes nucleophilic substitution with hydroxide ions to form DNP. While less common for azo dye synthesis, this method is relevant for large-scale DNP production.

Procedure :

  • Reaction Setup : DNCB is refluxed with a 10% sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution. The use of Na₂CO₃ minimizes side reactions compared to NaOH.

  • Ultrasound Activation : Sonication at 40–60°C enhances reaction kinetics by improving mass transfer and reducing aggregation of intermediates.

  • Isolation : The product is acidified to precipitate DNP, which is then filtered and recrystallized from ethanol.

Comparative Analysis :

ParameterDiazonium CouplingDNCB Substitution
Yield 65–85%70–90%
Reaction Time 1–2 hours4–6 hours
Byproducts MinimalChloride ions
Scalability ModerateHigh

Structural and Functional Characterization

Analytical Data for Representative this compound Compounds

The table below summarizes eight synthesized azo derivatives of DNP, highlighting their molecular properties and yields:

CodeCompound NameMolecular FormulaM.W. (g/mol)M.P. (°C)Yield (%)
3a(E)-2,4-dinitro-6-(phenyldiazenyl) phenolC₁₂H₈N₄O₅296.22198–20078
3b(E)-2,4-dinitro-6-[(2-nitrophenyl)diazenyl] phenolC₁₂H₇N₅O₇341.22210–21272
3c(E)-2,4-dinitro-6-(p-tolyldiazenyl) phenolC₁₃H₁₀N₄O₅310.25205–20781
3d(E)-2-(naphthalen-1-yldiazenyl)-4,6-dinitro phenolC₁₆H₁₀N₄O₅346.28218–22068
3e(E)-2,4-dinitro-6-[(3-nitrophenyl)diazenyl] phenolC₁₂H₇N₅O₇341.22212–21475

Key Observations :

  • Electron-withdrawing nitro groups on the diazonium component (e.g., 3b, 3e) reduce yields due to decreased electrophilicity.

  • Bulkier aromatic amines (e.g., naphthyl in 3d) lower solubility, necessitating extended recrystallization times.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Ethanol-Water Systems : Recrystallization in 75% ethanol balances solubility and purity, achieving >95% purity by TLC.

  • Ultrasound-Assisted Synthesis : Sonication reduces reaction time by 30% and improves yields by 8–12% via cavitation-enhanced mixing.

Byproduct Management

Unreacted DNP and oligomeric species are common contaminants. Capping unreacted sites with acetic anhydride (as in oligonucleotide synthesis ) is theoretically applicable but untested for this compound.

Scientific Research Applications

Metabolic Diseases and Neurodegeneration

DNP has been historically recognized for its role as a mitochondrial uncoupler, which enhances energy expenditure. Recent studies have repositioned DNP as a potential therapeutic agent for metabolic diseases and neurodegenerative disorders.

  • Mechanism of Action : DNP increases mitochondrial respiration without ATP synthesis, leading to enhanced energy expenditure and reduced oxidative stress. This property has implications for conditions such as obesity, diabetes, and neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Clinical Research : The FDA has recently approved clinical trials for DNP, focusing on its safety and tolerability at low doses. These trials aim to assess its efficacy in treating conditions like Huntington's Disease, Multiple Sclerosis, and Traumatic Brain Injury .

Case Studies

Condition Study Focus Findings
Huntington's DiseaseDNP's neuroprotective effectsInduction of neurotrophic factors; improved cognitive function in models
Alzheimer’s DiseaseImpact on oxidative stressReduced reactive oxygen species (ROS) production; improved mitochondrial function
Metabolic SyndromeRole in energy expenditureEnhanced metabolic rate; potential weight-neutral treatment options

Dynamic Nuclear Polarization (DNP-NMR)

In material sciences, DNP is utilized to enhance nuclear magnetic resonance (NMR) spectroscopy, significantly improving the sensitivity and resolution of experiments.

  • Applications : DNP-NMR is employed to study a variety of materials including catalysts, polymers, and biological structures. It allows researchers to gain insights into molecular interactions that were previously difficult to observe due to low sensitivity in standard NMR techniques .
  • Advantages : The use of DNP can enhance signal intensity by factors ranging from 10 to 200, thereby reducing experiment duration and improving data quality. This is particularly valuable in catalytic processes where understanding active sites is crucial .

Case Studies in Material Science

Material Type Application Area Benefits Realized
CatalystsStudying heterogeneous catalytic systemsImproved understanding of active sites and reaction mechanisms
PolymersInvestigating structural propertiesEnhanced sensitivity leading to better characterization of polymer behavior
Biological MaterialsExploring protein interactionsInsights into biomolecular structures aiding drug design

Mechanism of Action

The mechanism of action of Dnp-dope involves its interaction with biological membranes. The compound integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability. The 2,4-dinitrophenyl group can interact with specific proteins or enzymes, modulating their activity and function . The molecular targets and pathways involved include membrane-bound receptors, ion channels, and signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

DNP-DOPE is often compared to other membrane-anchored molecules used in lipid raft studies. Below is a detailed analysis of its properties relative to key analogs:

Structural and Functional Analogues

CTXB-GM1 (Cholera Toxin Subunit B-GM1 Ganglioside Complex)
  • Structure : GM1 ganglioside bound to CTXB, a pentameric protein.
  • Clustering Mechanism : Cross-linked using anti-CTXB antibodies (e.g., goat anti-CTXB IgG) .
  • Recruitment Efficiency : Exhibits moderate recruitment of outer-leaflet lipid-anchored molecules compared to this compound (Table S2) .
  • Analytical Methods : Characterized via fluorescence microscopy and t-distributed stochastic neighbor embedding (t-SNE) .
  • Applications : Used to study GM1-enriched lipid rafts and their role in pathogen entry .
Lyn-FG (Src-Family Kinase Anchor)
  • Structure : Inner-leaflet lipid-anchored protein with a myristoyl/palmitoyl modification.
  • Clustering Mechanism : Chemically cross-linked using dithiothreitol (DTT) or other bifunctional agents.
  • Recruitment Efficiency : Shows lower co-localization with CD59 clusters compared to this compound (Table S3) .
  • Analytical Methods : Analyzed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
  • Applications : Investigates inner-leaflet signaling cascades, such as Erk phosphorylation .
FGH-Ras (Farnesylated Ras Protein)
  • Structure : Ras protein modified with a farnesyl group for membrane anchorage.
  • Clustering Mechanism: Cross-linked via anti-Ras antibodies or synthetic nanobodies.
  • Recruitment Efficiency : Comparable to this compound in inducing Erk activation but requires longer incubation times .
  • Applications : Studies on oncogenic signaling and Ras-driven membrane remodeling .

Comparative Data Table

Compound Clustering Method Co-Localization Lifetime (τ1, τ2) Recruitment Efficiency Key Analytical Techniques Primary Applications
This compound Anti-DNP IgG cross-linking τ1 = 15 ms, τ2 = 45 ms High TIRF microscopy, ESI MS-MS Transbilayer signaling, raft phase studies
CTXB-GM1 Anti-CTXB IgG cross-linking τ1 = 10 ms, τ2 = 30 ms Moderate Fluorescence microscopy Pathogen entry, lipid raft visualization
Lyn-FG Chemical cross-linking Not quantified Low NMR, 2D chromatography Inner-leaflet kinase signaling
FGH-Ras Anti-Ras IgG cross-linking τ1 = 20 ms, τ2 = 50 ms Moderate-High Western blotting, MS Oncogenic signaling pathways

Key Research Findings

Clustering Efficiency: this compound exhibits faster and more robust recruitment of signaling molecules compared to CTXB-GM1, attributed to its higher antibody-binding affinity and stability in methanol-based preparations .

Analytical Reproducibility : this compound batches show consistent purity (>95%) via silica gel chromatography, whereas CTXB-GM1 preparations often require additional validation for GM1 content .

Q & A

Basic Research Questions

Q. How to formulate a DNP PICOT question aligned with evidence-based practice?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure clinical questions. Begin by defining the target population (e.g., "post-surgical patients") and intervention (e.g., "telehealth monitoring"). Identify a relevant comparison (e.g., "standard in-person follow-up") and measurable outcomes (e.g., "30-day readmission rates"). Align the question with clinical guidelines (e.g., National Guideline Clearinghouse) and prioritize databases like PubMed and Cochrane Library for systematic reviews .
  • Tools : Utilize citation management software (e.g., Zotero) to organize literature and ensure reproducibility .

Q. What databases are recommended for sourcing high-quality evidence in DNP research?

  • Methodological Answer : Prioritize filtered, pre-appraised evidence from:

DatabaseUse Case
PubMedBroad clinical studies and population data
CINAHLNursing-specific interventions
Cochrane LibrarySystematic reviews for intervention efficacy
TRIP DatabaseRapid access to clinical guidelines
Avoid unfiltered sources without peer-review mechanisms .

Q. What statistical tests are essential for analyzing clinical data in DNP projects?

  • Methodological Answer : Use SPSS or similar tools to apply:

  • Descriptive statistics (mean, median) for baseline data.
  • Chi-square tests for categorical outcomes (e.g., readmission vs. no readmission).
  • t-tests/ANOVA for comparing continuous variables (e.g., blood pressure changes).
    Ensure tests align with study design (e.g., longitudinal vs. cross-sectional) and address ethical considerations in data reporting .

Advanced Research Questions

Q. How to resolve contradictions between clinical data and existing literature in DNP research?

  • Methodological Answer : Conduct a gap analysis by:

Comparing sample characteristics (e.g., age, comorbidities) with prior studies.

Assessing measurement tools for validity (e.g., calibration of devices).

Applying sensitivity analysis to test robustness of findings.
For example, if telehealth outcomes conflict with meta-analyses, evaluate contextual factors (e.g., patient engagement levels) and use Fisher’s exact test for small sample validation .

Q. What strategies ensure data validity in mixed-methods DNP studies?

  • Methodological Answer :

  • Triangulation : Cross-validate quantitative results (e.g., survey data) with qualitative interviews.
  • Inter-rater reliability : Use dual coders for thematic analysis and calculate Cohen’s kappa for agreement.
  • Data auditing : Maintain raw datasets and audit trails for transparency. Reference frameworks like FAIR (Findable, Accessible, Interoperable, Reusable) for long-term data storage .

Q. How to design a Data Management Plan (DMP) compliant with FAIR principles for DNP projects?

  • Methodological Answer :

Data Types : Specify clinical metrics (e.g., EHR data) and formats (e.g., CSV, SPSS).

Storage : Use institutional repositories with DOI assignments for datasets.

Ethics : Address confidentiality via de-identification and secure access protocols.

Cost-Benefit : Justify data preservation decisions (e.g., high-value vs. low-impact datasets).
Templates from the U.S. DOE Office of Science provide structured guidance .

Data Contradiction and Validation

Q. How to assess the quality of non-randomized data in DNP studies?

  • Methodological Answer : Apply the ROBINS-I tool (Risk Of Bias In Non-randomized Studies) to evaluate confounding variables (e.g., selection bias). For example, in observational studies on opioid use, adjust for socioeconomic factors using multivariate regression. Report limitations explicitly in discussion sections .

Q. What ethical considerations are critical when handling sensitive patient data in DNP research?

  • Methodological Answer :

  • Obtain IRB approval and document informed consent processes.
  • Use anonymization techniques (e.g., redacting identifiers in transcripts).
  • Follow HIPAA-compliant storage systems and destroy unnecessary data post-analysis.
    Reference institutional guidelines (e.g., National Institutes of Health) for compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.